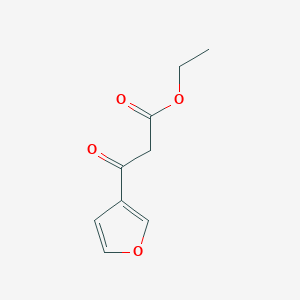

Ethyl 3-(furan-3-yl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(furan-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIQFGJQAQWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319785 | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36878-91-8 | |

| Record name | 36878-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-(furan-3-yl)-3-oxopropanoate, a β-ketoester bearing a furan-3-yl moiety, is a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining the reactivity of a β-ketoester with the aromatic and electronic properties of the furan ring, make it a valuable precursor in the synthesis of a diverse range of more complex molecules. This is particularly relevant in the field of drug discovery and development, where the furan nucleus is a common scaffold in pharmacologically active compounds. For instance, this compound has been utilized in the synthesis of deuterated 4-ipomeanol, a metabolite of the natural toxin 4-ipomeanol which has been studied for its potential anticancer properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

This compound is typically encountered as a clear, colorless to orange liquid.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 36878-91-8 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Boiling Point | 113-116 °C at 4 mmHg | [3] |

| Density | 1.153 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.489 | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Spectroscopic Characterization: The Molecular Fingerprint

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive spectral dataset for this specific isomer is not readily found in peer-reviewed journals, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related furan-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The methylene protons of the propanoate chain adjacent to the ester and ketone groups would likely appear as a singlet. The three protons on the furan ring will present as a characteristic set of multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and ketone functional groups at the downfield end of the spectrum. Signals for the carbons of the ethyl group and the methylene carbon of the propanoate chain will be observed in the upfield region. The four distinct carbons of the furan ring will resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic furan protons will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester and furan ether will also be present, likely in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the ethyl group, and fragmentation of the furan ring, providing further structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

The most probable and widely employed method for the synthesis of β-ketoesters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another ester. In this case, the likely precursors would be ethyl 3-furoate and ethyl acetate.

A plausible synthetic workflow is depicted below:

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(furan-3-yl)-3-oxopropanoate (CAS 36878-91-8), a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this document combines theoretical predictions with experimental data from its constitutional isomer, Ethyl 3-(furan-2-yl)-3-oxopropanoate, to offer a robust framework for its characterization.

Introduction: The Significance of this compound

This compound belongs to the class of β-keto esters, which are versatile intermediates in the synthesis of a wide array of more complex molecules. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the furan ring is critical to the molecule's chemical reactivity and its interactions with biological targets. Therefore, unambiguous spectroscopic characterization is paramount for researchers working with this compound.

This guide will delve into the four key spectroscopic techniques used for the structural elucidation of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , presents several key features that are amenable to spectroscopic analysis:

-

Furan Ring: The three distinct protons and four carbons of the 3-substituted furan ring will give rise to characteristic signals in the NMR spectra.

-

β-Keto Ester System: This functional group exhibits keto-enol tautomerism, which can influence the observed spectra, particularly in NMR. The methylene protons adjacent to the two carbonyl groups are acidic and their chemical environment is a key indicator of the predominant tautomeric form.

-

Ethyl Ester Group: The ethyl group will produce a characteristic triplet-quartet pattern in the ¹H NMR spectrum.

-

Carbonyl Groups: The ester and ketone carbonyl groups will show strong absorption bands in the IR spectrum.

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural interpretation. The following sections outline the standard experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile protons and the keto-enol equilibrium.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z). Both positive and negative ion modes can be explored.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is invaluable for determining the proton environment in a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).

| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity |

| H-2 (furan) | ~8.1 | s | H-5 (furan) | ~7.6 | d |

| H-5 (furan) | ~7.4 | t | H-3 (furan) | ~7.2 | d |

| H-4 (furan) | ~6.7 | t | H-4 (furan) | ~6.5 | dd |

| -OCH₂CH₃ | ~4.2 | q | -OCH₂CH₃ | ~4.2 | q |

| -C(O)CH₂C(O)- | ~3.8 | s | -C(O)CH₂C(O)- | ~3.9 | s |

| -OCH₂CH₃ | ~1.3 | t | -OCH₂CH₃ | ~1.3 | t |

Interpretation:

-

Furan Protons: The chemical shifts of the furan protons are highly dependent on the substitution pattern. For the 3-furan isomer, the proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the furan oxygen and the electron-withdrawing keto group. The protons at the 4 and 5-positions will appear at higher fields. In contrast, the 2-furan isomer shows a different splitting pattern and chemical shifts characteristic of a 2-substituted furan ring.

-

Methylene Protons: The singlet at approximately 3.8-3.9 ppm is characteristic of the active methylene protons situated between two carbonyl groups. The integration of this peak corresponds to two protons.

-

Ethyl Group: The classic ethyl ester pattern is observed with a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).

| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) |

| C=O (ketone) | ~192 | C=O (ketone) | ~181 |

| C=O (ester) | ~167 | C=O (ester) | ~167 |

| C-3 (furan) | ~125 | C-2 (furan) | ~152 |

| C-2 (furan) | ~148 | C-5 (furan) | ~147 |

| C-5 (furan) | ~144 | C-3 (furan) | ~118 |

| C-4 (furan) | ~110 | C-4 (furan) | ~113 |

| -OCH₂CH₃ | ~62 | -OCH₂CH₃ | ~62 |

| -C(O)CH₂C(O)- | ~46 | -C(O)CH₂C(O)- | ~46 |

| -OCH₂CH₃ | ~14 | -OCH₂CH₃ | ~14 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing at the lowest field in the spectrum. The ketone carbonyl is typically found further downfield than the ester carbonyl.

-

Furan Carbons: The chemical shifts of the furan carbons are diagnostic of the substitution pattern. The carbon attached to the carbonyl group (C-3 in the 3-furan isomer and C-2 in the 2-furan isomer) will have a distinct chemical shift.

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3150 | C-H stretch (aromatic) | Medium |

| ~2850-3000 | C-H stretch (aliphatic) | Medium |

| ~1740-1750 | C=O stretch (ester) | Strong |

| ~1680-1700 | C=O stretch (ketone) | Strong |

| ~1500-1600 | C=C stretch (furan ring) | Medium |

| ~1000-1300 | C-O stretch (ester and furan) | Strong |

Interpretation:

The most prominent features of the IR spectrum will be the two strong carbonyl absorption bands. The ester carbonyl will typically appear at a higher wavenumber than the ketone carbonyl. The presence of the furan ring will be confirmed by the C-H and C=C stretching vibrations in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 182.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 137.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 153.

-

Cleavage of the C-C bond between the carbonyls can lead to various fragments.

-

The furan ring itself can undergo characteristic fragmentation.

-

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway.

Conclusion

The structural elucidation of this compound relies on a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. While experimental data for this specific isomer remains elusive in publicly accessible databases, the predicted spectra, in conjunction with experimental data from its 2-furan isomer, provide a solid foundation for its characterization. Researchers are encouraged to acquire their own experimental data for this compound and use this guide as a reference for interpretation. The subtle yet significant differences in the spectroscopic data between the 2- and 3-substituted furan isomers underscore the importance of careful and thorough spectral analysis in synthetic and medicinal chemistry.

References

- Spectroscopic data for Ethyl 3-(furan-2-yl)

- General principles of NMR, IR, and MS can be found in standard organic chemistry textbooks.

Navigating the Physicochemical Landscape of Ethyl 3-(furan-3-yl)-3-oxopropanoate: A Technical Guide to Boiling Point and Density

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of two critical physical properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate: its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying molecular principles, detail rigorous experimental determination methodologies, and discuss the practical implications of these properties in a laboratory and manufacturing setting.

Introduction: The Significance of Physical Properties in Drug Discovery and Development

This compound is a versatile building block in organic synthesis, frequently utilized in the construction of more complex molecular architectures for pharmaceutical applications. A compound's physical properties, such as its boiling point and density, are fundamental parameters that govern its behavior in various experimental and industrial settings. An accurate understanding of these characteristics is paramount for:

-

Purity Assessment: Deviations from established boiling point and density values can indicate the presence of impurities.

-

Process Optimization: Knowledge of the boiling point is crucial for designing distillation and purification protocols, especially for thermally sensitive compounds. Density is a key parameter in fluid handling, reaction scale-up, and dosage formulation.

-

Regulatory Compliance: Accurate physicochemical data is a prerequisite for regulatory submissions and ensuring product consistency.[1]

This guide will provide a comprehensive overview of the boiling point and density of this compound, grounded in both theoretical principles and practical experimental considerations.

Physicochemical Properties of this compound

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 113-116 °C | at 4 mmHg |

| Density | 1.153 g/mL | at 25 °C |

The Molecular Basis of Boiling Point and Density

The observed boiling point and density of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Factors Influencing Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] For a molecule to transition from the liquid to the gaseous phase, sufficient energy must be supplied to overcome the intermolecular forces holding the molecules together.[4] The key structural features of this compound that influence its boiling point are:

-

Molecular Weight: Larger molecules generally have higher boiling points due to increased London dispersion forces.[4]

-

Functional Groups: The presence of a ketone and an ester group introduces dipole-dipole interactions, which are stronger than London dispersion forces and thus increase the boiling point.[5]

-

Molecular Shape: The relatively compact structure of the furan ring and the overall molecular arrangement can influence how efficiently the molecules pack together, which in turn affects the strength of intermolecular forces.[6]

The reported boiling point of 113-116 °C is at a reduced pressure of 4 mmHg. This is a common practice for organic compounds that may decompose at their atmospheric boiling point. At lower pressures, the temperature required for the vapor pressure to equal the external pressure is significantly reduced.

Determinants of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For a liquid, density is influenced by:

-

Molecular Weight: Heavier molecules will generally lead to a higher density, assuming similar volumes.

-

Intermolecular Forces and Packing: Stronger intermolecular forces and more efficient molecular packing result in a greater mass being contained within a given volume, leading to a higher density. The polar nature of this compound contributes to its density of 1.153 g/mL at 25 °C, which is higher than that of water.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires meticulous experimental technique. The following protocols outline standard methodologies.

Determination of Boiling Point under Reduced Pressure

This method is essential for obtaining an accurate boiling point for compounds that are not stable at higher temperatures.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum adapter, a manometer to monitor the pressure, and a suitable heating mantle.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the distillation flask.

-

Pressure Reduction: Carefully reduce the pressure inside the apparatus to the desired level (e.g., 4 mmHg) using a vacuum pump.

-

Heating: Gradually heat the sample until a steady reflux is observed.

-

Temperature Reading: Record the temperature at which the vapor and liquid are in equilibrium. This is the boiling point at the recorded pressure.

Caption: Workflow for the experimental determination of liquid density.

Conclusion: Integrating Physical Properties into the Research Workflow

The boiling point and density of this compound are not merely abstract values but are critical data points that inform and guide the synthetic chemist and drug development professional. A thorough understanding and accurate determination of these properties are essential for ensuring the purity of materials, the efficiency and safety of chemical processes, and the quality of the final product. The methodologies and principles outlined in this guide provide a robust framework for the practical application of these fundamental physicochemical concepts.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

Unknown. (n.d.). Density of liquids. Retrieved from [https://www.csun.edu/~mlk76498/courses/101/Labs/Density of liquids.pdf]([Link] of liquids.pdf)

-

The Organic Chemistry Tutor. (2024, May 22). Experimental determination of the relative density of a liquid [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Unknown. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-Furyl)-3-hydroxypropanoate. Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]

-

Quora. (2022, January 30). How does molecular structure affect a compound's boiling point?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 3-furan-3-yl-3-oxopropanoate. Retrieved from [Link]

-

Unknown. (2025, December 17). Boiling point: Significance and symbolism. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(fur-2-yl)-3-oxopropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). A boiling-point method for the determination of low vapour pressure. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Retrieved from [Link]

-

Quora. (2021, November 4). What is the relationship between boiling point elevation and pharmacology?. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved from [Link]

-

PURKH. (n.d.). Boiling-Point Elevation: Exploring the Phenomenon and Its Practical Implications. Retrieved from [Link]

Sources

- 1. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 2. scribd.com [scribd.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. monash.edu [monash.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Synthesis and characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

Foreword: The Strategic Value of Furan-Based β-Keto Esters

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound, a β-keto ester, represents a quintessential example of such a scaffold. Its structure marries the versatile reactivity of the β-keto ester moiety with the unique electronic and steric properties of the furan ring. The furan nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs where it often serves as a bioisostere for phenyl rings, enhancing drug-receptor interactions and improving pharmacokinetic profiles.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this valuable compound, intended for researchers and professionals in organic synthesis and drug development.

Part 1: Synthesis via Crossed Claisen Condensation

The construction of the C-C bond to form a β-keto ester is most classically achieved through the Claisen condensation.[2][3] This base-catalyzed reaction involves the coupling of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile.[4][5] For the synthesis of this compound, a Crossed Claisen Condensation is employed, as it involves two different ester partners.

The Underlying Principle and Reagent Selection

The primary challenge in a crossed Claisen reaction is preventing a statistical mixture of four different products.[3] To achieve selectivity, the reaction is designed such that one ester partner can readily form an enolate (possesses α-hydrogens) while the other cannot, or is significantly more electrophilic.

-

The Nucleophile Precursor: Ethyl acetate is selected as the source of the enolate. Its α-protons are sufficiently acidic to be removed by a strong base.

-

The Electrophilic Partner: Ethyl 3-furancarboxylate serves as the acylating agent. It lacks α-hydrogens and thus cannot self-condense, simplifying the reaction outcome.

-

The Base: Sodium ethoxide (NaOEt) is the base of choice. Crucially, the alkoxide base must match the alkoxy group of the esters (ethoxide for ethyl esters). This prevents transesterification, a competing reaction that would scramble the ester groups and lead to unwanted byproducts.[5] The base must be used in a stoichiometric amount because the final deprotonation of the more acidic β-keto ester product drives the reaction equilibrium towards completion.[2]

-

The Solvent: Anhydrous ethanol or diethyl ether is used to ensure a water-free environment, as the presence of water would hydrolyze the esters and consume the base.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, which is foundational to understanding ester chemistry.

-

Enolate Formation: The alkoxide base abstracts an acidic α-hydrogen from ethyl acetate, generating a resonance-stabilized enolate ion.[3][4]

-

Nucleophilic Attack: The enolate ion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3-furancarboxylate to form a tetrahedral intermediate.[3][4]

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the desired β-keto ester product.[3][4]

-

Driving the Equilibrium: The newly formed β-keto ester is more acidic than the starting alcohol. The ethoxide byproduct rapidly deprotonates the α-carbon of the product, forming a highly resonance-stabilized enolate. This irreversible step thermodynamically drives the entire reaction forward.[2]

-

Protonation: An acidic workup in the final step neutralizes the reaction mixture and protonates the enolate to yield the final product, this compound.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Sodium metal

-

Anhydrous Ethanol (absolute)

-

Ethyl 3-furancarboxylate

-

Ethyl acetate (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (sufficient to dissolve) at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a condenser and dropping funnel. Allow the reaction to proceed until all sodium has dissolved.

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 3-furancarboxylate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a clear liquid.[6][7]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The presence of keto-enol tautomerism is a key feature of β-keto esters, which can be observed in spectroscopic data.[8]

Physical Properties

The macroscopic properties of the compound are the first line of characterization.

| Property | Value | Source |

| CAS Number | 36878-91-8 | [9][10][11] |

| Molecular Formula | C₉H₁₀O₄ | [6][9] |

| Molecular Weight | 182.17 g/mol | [6][9] |

| Appearance | Clear colorless to orange liquid | [7] |

| Boiling Point | 113-116 °C / 4 mmHg | [6][7] |

| Density | 1.153 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.489 | [6][7] |

Spectroscopic Analysis

NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR):

-

Ethyl Group: A triplet signal around 1.2-1.3 ppm corresponding to the -CH₃ protons, and a quartet signal around 4.1-4.2 ppm for the -OCH₂- protons.

-

Methylene Group: A singlet around 3.5 ppm for the α-methylene protons (-COCH₂CO-). The presence of the enol tautomer may result in a separate, smaller signal for the vinylic proton around 5.0-5.5 ppm.

-

Furan Ring: Three distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the furan ring.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two signals in the downfield region, typically ~165-170 ppm for the ester carbonyl and ~190-200 ppm for the ketone carbonyl.

-

Furan Ring Carbons: Signals in the range of ~110-150 ppm.

-

Ethyl Group Carbons: Signals around ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

Methylene Carbon: A signal around 45-50 ppm for the α-methylene carbon.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~ 1.25 | Triplet | -OCH₂CH₃ |

| ~ 3.5 | Singlet | -COCH₂ CO- | |

| ~ 4.2 | Quartet | -OCH₂ CH₃ | |

| ~ 6.7 | Multiplet | Furan-H | |

| ~ 7.5 | Multiplet | Furan-H | |

| ~ 8.0 | Multiplet | Furan-H |

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For a β-keto ester, the carbonyl region is particularly diagnostic.

-

C=O Stretching: Two strong absorption bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735-1750 cm⁻¹), while the ketone carbonyl, being conjugated with the furan ring, absorbs at a lower frequency (~1680-1700 cm⁻¹).[12] The presence of the enol form can introduce additional bands related to a conjugated C=O (~1650 cm⁻¹) and C=C (~1620 cm⁻¹) stretch.[13]

-

C-O Stretching: Strong, broad bands in the fingerprint region (1000-1300 cm⁻¹) are characteristic of the C-O bonds of the ester group.[14]

-

C-H Stretching: Bands just below 3000 cm⁻¹ for sp³ C-H (alkyl) and just above 3000 cm⁻¹ for sp² C-H (furan).

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~ 1740 | Strong |

| C=O (Ketone) | ~ 1690 | Strong |

| C-O (Ester) | ~ 1250 and 1100 | Strong |

| C-H (sp²) | > 3000 | Medium |

| C-H (sp³) | < 3000 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.17).

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45). Cleavage adjacent to the carbonyl groups is also prevalent, leading to fragments corresponding to the furoyl cation (m/z = 95) or other characteristic ions. Analysis of fragmentation can provide definitive structural confirmation.[15]

Part 3: Applications in Synthesis

This compound is not an end-product but a versatile intermediate. The dicarbonyl functionality allows for a wide range of subsequent reactions, such as the synthesis of pyrazoles, isoxazoles, and other complex heterocyclic systems that are of significant interest in medicinal chemistry.[16][17] Its role as a synthetic building block underscores the importance of reliable and well-characterized access to this compound.

References

- Benchchem. (n.d.). Application Notes and Protocols: Acylation Reactions of Diethyl 2-(2-oxopropyl)malonate.

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

-

Schoenlechner, R., & Engel, K. H. (2009). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

-

Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 3-furan-3-yl-3-oxopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-Furyl)-3-hydroxypropanoate. Retrieved from [Link]

-

MDPI. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

-

Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(fur-2-yl)-3-oxopropanoate. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 3-furan-3-yl-3-oxopropanoate. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). Furan and Its Derivatives. Retrieved from [Link]

-

Chemdad. (n.d.). ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

American Chemical Society. (n.d.). Furan as a versatile synthon. Retrieved from [Link]

-

LookChem. (n.d.). Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Aobchem. (n.d.). Ethyl 3-(furan-2-yl)-3-oxopropanoate. Retrieved from [Link]

-

PubMed. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE | 36878-91-8 [amp.chemicalbook.com]

- 7. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. 36878-91-8|this compound|BLD Pharm [bldpharm.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. ethyl 3-furan-3-yl-3-oxopropanoate [stenutz.eu]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. imreblank.ch [imreblank.ch]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential biological significance of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, registered under CAS number 126417-82-1. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed protocols, safety information, and insights into the compound's characteristics and potential applications. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and this particular derivative, with its specific substitution pattern, presents a subject of interest for further investigation.

Chemical Identity and Physical Properties

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The presence of a chlorophenyl group, a methyl group, and an amine functional group on the pyrazole ring contributes to its specific chemical and physical characteristics. These features are crucial in determining its reactivity, solubility, and potential interactions with biological targets.

Table 1: Chemical and Physical Properties [1]

| Property | Value | Source |

| CAS Number | 126417-82-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 207.66 g/mol | PubChem[1] |

| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | PubChem[1] |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | PubChem[1] |

| InChI Key | ZSFCXTGPGSAWFT-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Structural Elucidation

The structural framework of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is centered around a five-membered pyrazole ring. This heterocyclic system is substituted at positions 1, 3, and 5.

-

Position 1: A methyl group is attached to one of the nitrogen atoms of the pyrazole ring.

-

Position 3: A 4-chlorophenyl group is bonded to a carbon atom of the pyrazole ring. This substituent significantly influences the molecule's electronic properties and potential for pi-stacking interactions.

-

Position 5: An amine group is attached to a carbon atom, providing a site for hydrogen bonding and potential for further chemical modification.

Caption: General synthesis workflow for 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Procedure (Hypothetical)

Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add 4-chloroacetophenone and ethyl cyanoacetate.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine

-

A solution of 3-(4-chlorophenyl)-3-oxopropanenitrile and methylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Spectral Data and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. While specific spectra for this compound are not widely published, data for analogous structures can provide expected ranges for key signals. [3] Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the chlorophenyl group (doublets, ~7.0-7.5 ppm).- Pyrazole ring proton (singlet, ~5.5-6.0 ppm).- N-methyl protons (singlet, ~3.5-3.8 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the chlorophenyl group (~125-135 ppm).- Pyrazole ring carbons (~90-155 ppm).- N-methyl carbon (~30-35 ppm). |

| FTIR (cm⁻¹) | - N-H stretching of the amine group (~3300-3500 cm⁻¹).- C-H stretching of aromatic and methyl groups (~2900-3100 cm⁻¹).- C=N and C=C stretching of the pyrazole and phenyl rings (~1500-1600 cm⁻¹).- C-Cl stretching (~1000-1100 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 207.0563 (for C₁₀H₁₀³⁵ClN₃).- Isotopic peak for ³⁷Cl at M+2. |

Biological Activity and Potential Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. [4][5]The specific combination of substituents in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine suggests potential for biological activity.

-

As a Research Intermediate: This compound is primarily available as a research chemical, indicating its use as a building block in the synthesis of more complex molecules for drug discovery and development. [6]* Potential as a Kinase Inhibitor: The pyrazole scaffold is a common feature in many kinase inhibitors. The structural motifs of this compound may allow it to interact with the ATP-binding site of various kinases.

-

CNS Activity: Some pyrazole derivatives have shown activity in the central nervous system. Further investigation would be required to determine if this compound possesses any such properties.

Hypothetical Biological Assay Workflow

To assess the potential biological activity of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a tiered screening approach could be employed.

Caption: Tiered workflow for evaluating the biological activity of the target compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral) [1]* Causes skin irritation [1]* Causes serious eye irritation [1]* May cause respiratory irritation [1] Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole with potential for applications in chemical synthesis and drug discovery. Its well-defined structure and the presence of key functional groups make it an interesting candidate for further investigation. This guide has provided a summary of its known properties, a plausible synthetic approach, and an outline for exploring its biological potential. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.

References

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

- Kaur, N., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

- Google Patents. (n.d.). WO2014078322A1 - Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors.

- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469.

Sources

- 1. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2014078322A1 - Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors - Google Patents [patents.google.com]

Introduction: The Synthetic Power of a Hybrid Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms of Furan-Containing β-Keto Esters

In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of innovation. Furan-containing β-keto esters represent a powerful class of building blocks, merging the versatile reactivity of the β-keto ester with the unique chemical properties of the furan ring. The furan moiety, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions.[1][2][3] The β-keto ester functionality provides a locus for a wide array of chemical transformations, owing to its acidic α-proton and the dual reactivity of its keto and ester groups.

The convergence of these two functionalities within a single molecule unlocks a rich tapestry of reaction pathways, including elegant ring-opening/recyclization cascades, complex rearrangements, and diverse cycloaddition reactions. These transformations enable the rapid assembly of complex molecular architectures, such as substituted cyclopentenones, 1,4-dicarbonyl compounds, and intricate polycyclic systems, which are invaluable scaffolds in drug discovery and natural product synthesis.[4][5] This guide provides a detailed exploration of the core reaction mechanisms governing the chemistry of furan-containing β-keto esters, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Reaction Mechanisms: A Journey from Furan to Function

The reactivity of furan-containing β-keto esters is primarily dictated by the interplay between the furan ring's aromaticity and the β-dicarbonyl system. The principal mechanistic pathways include ring-opening reactions (both acid-catalyzed and oxidative), the celebrated Piancatelli rearrangement, and a variety of cycloaddition reactions where the molecule can act as either a diene or a multicomponent synthon.

Furan Ring-Opening Reactions: Accessing Linear 1,4-Dicarbonyl Systems

One of the most synthetically useful transformations of furans is their conversion into 1,4-dicarbonyl compounds, a reversal of the classic Paal-Knorr furan synthesis.[6] This transformation provides access to linear synthons that can be challenging to prepare otherwise and serve as precursors for other heterocycles or carbocyclic systems.

Under acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. The reaction is initiated by protonation of the furan oxygen, which disrupts the aromaticity and activates the ring toward nucleophilic attack by water. The presence of substituents on the furan ring significantly influences the reaction's feasibility and outcome.[7][8] Electron-donating groups facilitate the initial protonation, while the overall substitution pattern directs the regiochemistry of the nucleophilic attack.

The general mechanism proceeds as follows:

-

Protonation: The furan oxygen is protonated by a Brønsted acid, generating a reactive cationic intermediate.

-

Nucleophilic Attack: A water molecule attacks one of the activated α-carbons of the furan ring.

-

Ring Opening: A cascade of proton transfers and electronic rearrangements leads to the cleavage of the C-O bond, ultimately forming the open-chain 1,4-dicarbonyl product.

A powerful alternative to hydrolysis is the oxidative ring opening of the furan moiety. This can be achieved with various oxidants, with systems like Mn(III)/Co(II) catalysts under an oxygen atmosphere proving particularly effective for furans bearing a β-ketoester group.[9][10] This process is believed to proceed through an endoperoxide intermediate, which subsequently rearranges to form a 1,4-dicarbonyl species.[9]

A key feature of this method is that the newly formed, highly reactive 1,4-dicarbonyl intermediate can be trapped in situ. When the β-keto ester is appropriately positioned, the active methine carbon can participate in an intramolecular cyclization, leading to the formation of complex structures like 4-hydroxy-2-cyclohexen-1-ones.[9][10] This tandem oxidation/cyclization strategy offers a highly efficient route to densely functionalized carbocycles.

The Piancatelli Rearrangement: Crafting Cyclopentenones

Discovered by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement transforms 2-furylcarbinols into valuable 4-hydroxycyclopentenone derivatives.[11][12] While the starting material is technically a 2-furylcarbinol, these are readily accessed from furan-containing ketones or esters, making the rearrangement highly relevant. The reaction is renowned for its operational simplicity and high degree of stereochemical control.[12]

The mechanism is a fascinating cascade analogous to the Nazarov cyclization and is proposed to be a 4π-electrocyclic reaction.[11][12]

-

Carbocation Formation: The reaction is initiated by acid-catalyzed dehydration of the 2-furylcarbinol, generating a stabilized furan-containing carbocation.

-

Nucleophilic Trapping & Ring Opening: A water molecule attacks the furan ring, leading to a hemiacetal-like intermediate which undergoes ring opening to form a 1,4-dihydroxypentadienyl cation.[12]

-

4π-Electrocyclization: This key intermediate, adopting a specific conformation, undergoes a conrotatory 4π-electrocyclization.

-

Deprotonation: Final loss of a proton yields the 4-hydroxycyclopentenone product. A crucial aspect of this mechanism is that it proceeds through a conformation that leads exclusively to the trans relationship between the hydroxyl group and the adjacent substituent on the newly formed ring.[12]

Recent advancements have expanded the scope of this reaction, including the development of highly enantioselective variants using chiral phosphoric acids, which allow for the synthesis of optically active cyclopentenones.[13]

Cycloaddition Reactions: Building Polycyclic Complexity

The furan ring is an excellent diene for cycloaddition reactions due to its electron-rich nature and its locked s-cis conformation.[14] Furthermore, the β-keto ester moiety can also participate directly in cycloadditions, creating a dual mode of reactivity.

The furan ring readily participates as the 4π component in Diels-Alder reactions with reactive dienophiles.[14] This reaction provides rapid access to oxabicyclo[2.2.1]heptane derivatives. These versatile intermediates can be further transformed, for example, by cleavage of the oxygen bridge to yield substituted cyclohexene systems, making this a powerful strategy for constructing six-membered rings.

In an alternative reaction mode, the β-keto ester itself can act as a 3-carbon, 2π-electron component. In the presence of a base, the β-keto ester is deprotonated to form an enolate. This enolate can then engage in a [3+2] cycloaddition with electron-deficient alkenes. A notable example is the reaction with C₆₀ fullerene, where the enolate adds to the fullerene cage.[15] The resulting anionic intermediate undergoes oxidation and subsequent intramolecular cyclization to afford dihydrofuran-fused fullerene derivatives.[15] This mechanism showcases the ambiphilic nature of the β-keto ester, which can act as both a nucleophile and an electrophile precursor.

Data Summary and Experimental Protocols

For clarity and comparative analysis, the following table summarizes typical conditions and outcomes for the discussed reaction mechanisms.

| Reaction Type | Key Reagents / Catalysts | Solvent | Temperature | Typical Yields | Product Class |

| Acid-Catalyzed Ring Opening | HCl, H₂SO₄ | Water, Dioxane/H₂O | 80-100 °C | 70-95% | 1,4-Dicarbonyls |

| Oxidative Ring Opening | Mn(OAc)₃, Co(OAc)₂ | Acetic Acid | 25-60 °C | 50-70% | Hydroxy-Cyclohexenones |

| Piancatelli Rearrangement | Brønsted or Lewis Acids | Water, Dioxane | Room Temp to 80 °C | 60-90% | 4-Hydroxycyclopentenones |

| [4+2] Diels-Alder | Dienophile (e.g., Maleimide) | Toluene, Xylene | 80-140 °C | 75-98% | Oxabicycloheptanes |

| [3+2] Cycloaddition | DBU, TEMPO (oxidant) | Toluene | Room Temperature | 35-55% | Dihydrofurans |

Experimental Protocol 1: Acid-Catalyzed Ring Opening of Ethyl 2-(furan-2-carbonyl)butanoate

-

Objective: To synthesize the corresponding 1,4,7-tricarbonyl compound via hydrolytic ring opening.

-

Procedure:

-

To a solution of ethyl 2-(furan-2-carbonyl)butanoate (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL), add concentrated hydrochloric acid (0.5 mL).

-

Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.

-

Experimental Protocol 2: Piancatelli Rearrangement of a 2-Furylcarbinol

-

Objective: To synthesize a 4-hydroxycyclopentenone derivative from a 2-furylcarbinol precursor.[12]

-

Procedure:

-

Dissolve the 2-furylcarbinol (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous solution with dichloromethane (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by flash chromatography to yield the pure trans-4-hydroxycyclopentenone.

-

Applications in Drug Development

The products derived from the reactions of furan-containing β-keto esters are not merely chemical curiosities; they are potent scaffolds for the development of new therapeutics. The furan ring itself is present in a wide range of approved drugs, including the diuretic Furosemide, the anti-ulcer agent Ranitidine, and the antimicrobial Cefuroxime.[3] The ability to transform the furan core into other valuable structures like cyclopentenones—a key motif in prostaglandins and other natural products—further enhances their utility.[16][17]

The synthetic routes described herein allow for the conversion of simple, often biomass-derived starting materials (e.g., from furfural) into molecules of significant structural complexity and biological relevance. This aligns with the growing demand for sustainable and efficient chemical synthesis in the pharmaceutical industry. The diverse pharmacological activities associated with furan derivatives, including anticancer, anti-inflammatory, and antibacterial properties, underscore the importance of continued research into their reaction mechanisms.[1][2][5]

Conclusion and Future Outlook

Furan-containing β-keto esters are exceptionally versatile platforms in organic synthesis. Their reactivity is governed by a set of well-defined yet powerful reaction mechanisms, including ring-opening, rearrangement, and cycloaddition pathways. A thorough understanding of these mechanisms allows chemists to strategically disconnect complex target molecules and design efficient synthetic routes. The ability to generate valuable 1,4-dicarbonyl, cyclopentenone, and polycyclic scaffolds from accessible starting materials ensures that these compounds will remain central to the pursuits of medicinal chemistry and drug development. Future research will likely focus on developing more sophisticated catalytic systems, particularly for asymmetric transformations, further expanding the chemical space accessible from these remarkable building blocks.

References

- Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLkCsOgPRQVRGLLzkaJ_KesHDapGPQqIv7dIPKLChOTluHXs93IGcIrSR-kTKAOP5LEY5PFkUgMh6zv08DMYgEAnYYyLWhZGwpk8sXsLXW6fxX3-iuxCDcaLSXwbVBDWqH4pE_fSR8NjWOEY=]

- Piancatelli rearrangement. Wikipedia. [https://en.wikipedia.

- Furan synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]

- On the Ring-Opening Reactions of the Furan Compounds. II. J-Stage. [https://www.jstage.jst.go.jp/article/bcsj1926/12/1/12_1_32/_article]

- The Piancatelli Reaction and its Variants: Recent Applications to High Added-Value Chemicals and Biomass Valorization. ResearchGate. [https://www.researchgate.

- The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02238k]

- Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05305a]

- Why does furan undergo a cycloaddition reaction? Quora. [https://www.quora.com/Why-does-furun-undergo-a-cycloaddition-reaction]

- Benzofuran synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/benzofurans.shtm]

- Organocatalytic enantioselective oxa-Piancatelli rearrangement. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05581k]

- The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446585/]

- 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. MDPI. [https://www.mdpi.com/1420-3049/27/7/2211]

- Synthesis of Furan and Pyrrole Derivatives by Oxetane Ring Opening. Thieme. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590924]

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-furan.html]

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [https://www.mdpi.com/1420-3049/24/22/4172]

- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [https://www.researchgate.net/publication/289524057_Functional_group_dependence_of_the_acid_catalyzed_ring_opening_of_biomass_derived_furan_rings_An_experimental_and_theoretical_study]

- Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00933e]

- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate. [https://www.researchgate.net/publication/381412039_Catalytic_42-_and_44-cycloaddition_using_furan-fused_cyclobutanone_as_a_privileged_C4_synthon]

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [https://www.orientjchem.org/vol39no4/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]

- Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis. ResearchGate. [https://www.researchgate.

- Selective Synthesis of Furan‐3(2H)‐one Fused Seven‐, Eight‐, or Nine‐Membered Ring from the Reaction of Diynone and Cyclic β‐Keto Ester. ResearchGate. [https://www.researchgate.net/publication/327267150_Selective_Synthesis_of_Furan-32H-one_Fused_Seven-_Eight-_or_Nine-Membered_Ring_from_the_Reaction_of_Diynone_and_Cyclic_b-Keto_Ester]

- Synthesis and reactions of 3-OXO-2H-furan derivatives. ResearchGate. [https://www.researchgate.

- Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews. [https://wjarr.

- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501538/]

- Synthesis of Furan Derivatives. LVII. The Reaction of Keto Acetylenic Esters with Carbonyl Reagents. J-Stage. [https://www.jstage.jst.go.jp/article/cpb1958/12/3/12_3_275/_article]

- A Review on Biological and Medicinal Significance of Furan. ResearchGate. [https://www.researchgate.net/publication/373229986_A_Review_on_Biological_and_Medicinal_Significance_of_Furan]

- Furan-derived natural products and drugs. ResearchGate. [https://www.researchgate.net/figure/Furan-derived-natural-products-and-drugs_fig1_375681729]

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [https://www.mdpi.com/1420-3049/28/1/359]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organocatalytic enantioselective oxa-Piancatelli rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. quora.com [quora.com]

- 15. Selective formation of dihydrofuran fused [60] fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 3-(furan-3-yl)-3-oxopropanoate, a key building block in synthetic chemistry. By understanding its intrinsic chemical properties and potential degradation pathways, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple storage recommendations to provide a framework for proactive stability assessment, empowering scientists to validate and maintain the quality of this critical reagent.

Physicochemical Properties and Inherent Stability Considerations

This compound is a molecule that combines the functionalities of a β-ketoester and a furan ring. This unique structure dictates its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Boiling Point | 113-116 °C/4 mmHg | [2] |

| Density | 1.153 g/mL at 25 °C | [2] |

| Appearance | Liquid | [3] |

The presence of the β-ketoester moiety makes the molecule susceptible to hydrolysis and decarboxylation . Under aqueous conditions, particularly in the presence of acid or base, the ester can be cleaved to form the corresponding β-ketoacid. This intermediate can then readily lose carbon dioxide to yield a ketone. The furan ring, an aromatic heterocycle, is generally stable but can be prone to oxidation and photodecomposition , especially in the presence of light and certain catalysts.[4][5][6]

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and supplier guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | [1][2] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture. |

| Light | Store in an amber or opaque container | To protect the furan ring from potential photodegradation.[4][5] |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling laboratory chemicals. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing appropriate stability studies and for troubleshooting unexpected experimental results. The primary degradation routes for this compound are anticipated to be hydrolysis followed by decarboxylation, and oxidation of the furan ring.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base. The resulting β-ketoacid is often unstable and can readily undergo decarboxylation.

Caption: Hydrolytic degradation pathway of this compound.

Oxidative and Photolytic Degradation

The furan ring can undergo oxidation, leading to ring-opened products or other derivatives. This process can be initiated by atmospheric oxygen, especially when exposed to light (photoxidation) or in the presence of oxidizing agents.

Caption: Potential oxidative degradation of the furan moiety.

Experimental Workflow for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential.[7][8][9][10] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradants. This information is invaluable for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.